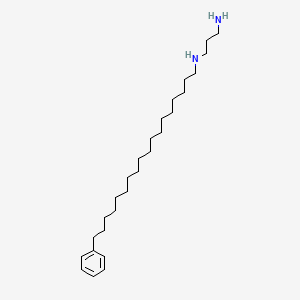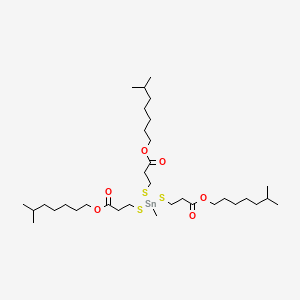
Methyltintris(isooctyl 3-mercaptoproprionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltintris(isooctyl 3-mercaptoproprionate) is a chemical compound with the molecular formula C34H66O6S3Sn and a molar mass of 785.78924 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltintris(isooctyl 3-mercaptoproprionate) can be synthesized through a series of chemical reactions involving isooctyl 3-mercaptopropionate and methylstannylidyne. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Methyltintris(isooctyl 3-mercaptoproprionate) involves large-scale chemical processes that are optimized for efficiency and yield. These processes often include the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltintris(isooctyl 3-mercaptoproprionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Applications De Recherche Scientifique
Methyltintris(isooctyl 3-mercaptoproprionate) has a wide range of applications in scientific research:
Chemistry: It is used as a polymerization modifier, crosslinking agent, and chain transfer agent in various chemical processes
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions
Medicine: Research in medicine explores its potential therapeutic applications and its role in drug development
Industry: In industrial applications, it is used in the production of specialized materials and as an additive in various formulations
Mécanisme D'action
The mechanism of action of Methyltintris(isooctyl 3-mercaptoproprionate) involves its interaction with molecular targets and pathways within cells. The compound can modulate specific biochemical pathways, leading to various effects on cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methyltintris(isooctyl 3-mercaptoproprionate) include:
Isooctyl 3-mercaptopropionate: A related compound with similar chemical properties.
Pentaerythritol tetrakis (3-mercaptopropionate): Another compound used in similar applications.
Trimethylolpropane tris (3-mercaptopropionate): Known for its use in polymerization processes.
Uniqueness
Methyltintris(isooctyl 3-mercaptoproprionate) stands out due to its unique combination of properties, including its ability to act as a polymerization modifier and its specific interactions with molecular targets. These characteristics make it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
53040-42-9 |
|---|---|
Formule moléculaire |
C34H66O6S3Sn |
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
6-methylheptyl 3-[methyl-bis[[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C11H22O2S.CH3.Sn/c3*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;/h3*10,14H,3-9H2,1-2H3;1H3;/q;;;;+3/p-3 |
Clé InChI |
UNSZSDJPWFJQBK-UHFFFAOYSA-K |
SMILES canonique |
CC(C)CCCCCOC(=O)CCS[Sn](C)(SCCC(=O)OCCCCCC(C)C)SCCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


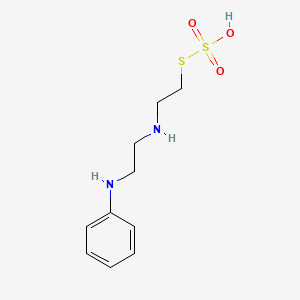
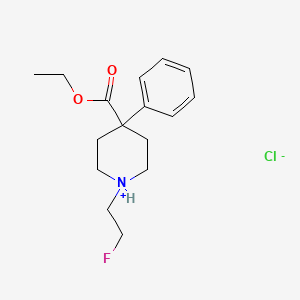
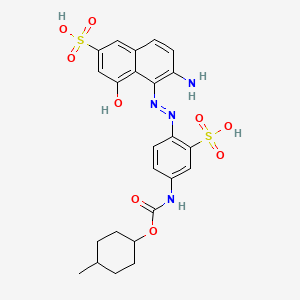
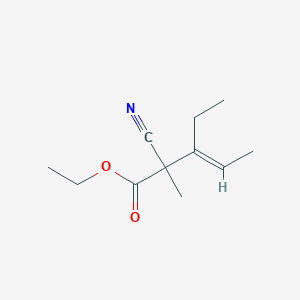
![1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B13758769.png)

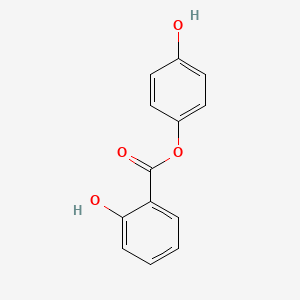
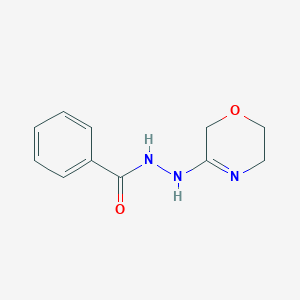
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)


![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)

